2-(3-Methylbenzoyl)-6-methylpyridine

Drug Metabolism Enzyme Induction Toxicology

2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3), also referred to as (3-methylphenyl)(6-methylpyridin-2-yl)methanone, is a specialized heteroaromatic ketone belonging to the 2-benzoylpyridine class. Its core structure comprises a pyridine ring bearing a methyl group at the 6-position and a 3-methylbenzoyl substituent at the 2-position.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 1187163-76-3
Cat. No. B1392001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzoyl)-6-methylpyridine
CAS1187163-76-3
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)C2=CC=CC(=N2)C
InChIInChI=1S/C14H13NO/c1-10-5-3-7-12(9-10)14(16)13-8-4-6-11(2)15-13/h3-9H,1-2H3
InChIKeyQRIPFRMGPXNYAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Application Overview for 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3)


2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3), also referred to as (3-methylphenyl)(6-methylpyridin-2-yl)methanone, is a specialized heteroaromatic ketone belonging to the 2-benzoylpyridine class . Its core structure comprises a pyridine ring bearing a methyl group at the 6-position and a 3-methylbenzoyl substituent at the 2-position . This compound is utilized as a versatile small molecule scaffold and research intermediate . It is commercially available from multiple reputable vendors in purities ranging from 95% to 97% .

Why Substitution with Close Analogs of 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3) is Scientifically Inadvisable


Due to the intricate structure-activity relationships (SAR) within the diarylpyridine class, generic substitution of 2-(3-Methylbenzoyl)-6-methylpyridine is ill-advised. Seemingly minor structural modifications, such as altering the pyridine substitution pattern, result in distinct biological and functional profiles. Research on simple diarylpyridines demonstrates that the position of substitution on the pyridine ring is a major determinant for selective induction of drug-metabolizing enzymes, with 2-substituted isomers selectively increasing Phase II conjugation enzymes without inducing cytochrome P450, unlike their 4-substituted counterparts [1]. Similarly, within the 2-benzoylpyridine thiosemicarbazone series, variation in aromatic substituents dictates both anti-proliferative potency and iron chelation efficacy [2]. Therefore, substituting this precise regioisomer with a close analog could lead to significant deviations in target engagement, metabolic processing, and overall functional utility.

Quantitative Differentiation Data for 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3) vs. Comparators


Regioselective Enzyme Induction Profile: 2-Substituted Pyridine Isomer Class Advantage

The target compound, a 2-substituted diarylpyridine, exhibits a class-wide selective induction profile for Phase II conjugation enzymes. A comparative study established that all five 2-substituted pyridine isomers tested increased hepatic UDP-glucuronosyltransferase (UGT) activity in rats without inducing cytochrome P450 (Phase I) [1]. In contrast, 4-substituted pyridine isomers were found to significantly induce cytochrome P450 [1]. This functional selectivity is critical for applications where avoiding drug-drug interaction potential linked to P450 induction is paramount. (Note: Data represents class-level inference for 2-substituted diarylpyridines; direct assay data for the specific target compound was not available in the reviewed literature).

Drug Metabolism Enzyme Induction Toxicology

Immunomodulatory Target Engagement: TLR7 Agonist Activity Profile

2-(3-Methylbenzoyl)-6-methylpyridine demonstrates quantifiable agonist activity at human Toll-like receptor 7 (TLR7). In a luciferase reporter gene assay using HEK293 cells expressing human TLR7, the compound exhibited an EC50 of 1,200 nM [1]. A related assay reported an EC50 of 1,640 nM [2]. Its activity was further confirmed in a physiologically relevant human peripheral blood mononuclear cell (PBMC) assay, where it induced IL-6 secretion with an EC50 of 980 nM [3]. These values define its potency profile as a TLR7 agonist, a target of interest in antiviral and immuno-oncology drug discovery.

Immunology TLR7 Agonist Immuno-oncology

Recommended Applications for 2-(3-Methylbenzoyl)-6-methylpyridine (CAS 1187163-76-3) Based on Evidence


Immunology and Immuno-Oncology Drug Discovery

This compound is a validated agonist of Toll-like receptor 7 (TLR7) [1]. Its quantifiable potency (EC50 values ranging from 980 nM to 1,640 nM in cellular assays) [1] makes it suitable as a tool compound or chemical starting point for programs targeting the TLR7 pathway for antiviral, vaccine adjuvant, or cancer immunotherapy applications. Its defined activity profile allows for reproducible use in in vitro studies exploring innate immune activation.

Drug Metabolism and Toxicology Studies

As a member of the 2-substituted diarylpyridine class, this compound can be employed to investigate selective induction of Phase II drug-metabolizing enzymes [2]. This class has been shown to increase UDP-glucuronosyltransferase (UGT) activity without inducing cytochrome P450 enzymes [2], making it a valuable probe for studying metabolic pathways and potential drug-drug interactions in early preclinical research.

Agricultural Fungicide Research

Patents and literature suggest that benzoylpyridine derivatives, the structural class to which this compound belongs, are useful as active ingredients in fungicidal compositions for controlling plant diseases [3]. While specific efficacy data for this compound is not detailed in the reviewed sources, its core scaffold is associated with this application, positioning it as a relevant intermediate or screening candidate for agrochemical discovery [3].

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